molecular formula C17H25N3O5 B3238841 tert-Butyl 4-(3-methoxy-4-nitrophenyl)-3-methylpiperazine-1-carboxylate CAS No. 1417793-04-4

tert-Butyl 4-(3-methoxy-4-nitrophenyl)-3-methylpiperazine-1-carboxylate

Cat. No.: B3238841
CAS No.: 1417793-04-4
M. Wt: 351.4 g/mol
InChI Key: JCAFRTSSLOQIQV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-methoxy-4-nitrophenyl)-3-methylpiperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate protecting group, a 3-methyl substituent on the piperazine ring, and a 3-methoxy-4-nitrophenyl moiety. This structure is critical in medicinal chemistry as a synthetic intermediate for bioactive molecules, particularly in the development of kinase inhibitors and serotonin receptor agonists. The tert-butyl group enhances solubility in organic solvents, while the nitro and methoxy substituents on the aromatic ring influence electronic properties and reactivity, enabling further functionalization (e.g., reduction of nitro to amine groups) .

Properties

IUPAC Name

tert-butyl 4-(3-methoxy-4-nitrophenyl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-12-11-18(16(21)25-17(2,3)4)8-9-19(12)13-6-7-14(20(22)23)15(10-13)24-5/h6-7,10,12H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAFRTSSLOQIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001121156
Record name 1-Piperazinecarboxylic acid, 4-(3-methoxy-4-nitrophenyl)-3-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417793-04-4
Record name 1-Piperazinecarboxylic acid, 4-(3-methoxy-4-nitrophenyl)-3-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417793-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(3-methoxy-4-nitrophenyl)-3-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-methoxy-4-nitrophenyl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine core. One common synthetic route includes the following steps:

  • Nitration: : The starting material, 3-methoxyaniline, undergoes nitration to introduce the nitro group, forming 3-methoxy-4-nitroaniline.

  • Reduction: : The nitro group in 3-methoxy-4-nitroaniline is reduced to an amine group, yielding 3-methoxy-4-aminophenol.

  • Piperazine Formation: : The amine group is then reacted with a suitable reagent to form the piperazine ring.

  • Esterification: : Finally, the carboxylic acid group is esterified with tert-butyl alcohol to produce the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(3-methoxy-4-nitrophenyl)-3-methylpiperazine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be oxidized to form a nitroso or nitrate derivative.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Nitroso derivatives and nitrate esters.

  • Reduction: : Amines and amides.

  • Substitution: : Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to tert-butyl 4-(3-methoxy-4-nitrophenyl)-3-methylpiperazine-1-carboxylate exhibit potent anticancer properties. For instance, studies involving related piperazine derivatives have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar activity through mechanisms such as apoptosis induction and cell cycle arrest .
  • Inhibition of Protein Targets :
    • The compound has been investigated for its ability to inhibit specific protein targets involved in cancer progression. In silico studies have modeled interactions between the compound and target proteins, indicating potential binding affinities that could lead to the development of targeted therapies .
  • Neuroprotective Effects :
    • There is emerging evidence that piperazine derivatives can exhibit neuroprotective effects, potentially making this compound relevant in the treatment of neurodegenerative diseases. The nitrophenyl moiety may enhance the compound's ability to cross the blood-brain barrier, thereby providing therapeutic benefits in neurological contexts .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperazine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the nitrophenyl and methoxy groups can be performed using electrophilic aromatic substitution methods.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related piperazine derivative exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential for similar efficacy in this compound .

Case Study 2: Neuroprotection

In another investigation, researchers explored the neuroprotective effects of piperazine derivatives in models of Alzheimer's disease. The study found that these compounds reduced oxidative stress markers and improved cognitive function in treated animals, suggesting a promising avenue for this compound in neurotherapeutics .

Mechanism of Action

The mechanism by which tert-Butyl 4-(3-methoxy-4-nitrophenyl)-3-methylpiperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the methoxy group play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain receptors and enzymes.

Comparison with Similar Compounds

Key Observations :

  • 3-Methylpiperazine vs.
  • Aromatic Substituents: The 4-nitro group in the target compound is a strong electron-withdrawing group, contrasting with the electron-donating methoxycarbonyl group in or the diamino groups in . This difference influences reactivity in reduction or coupling reactions.

Key Observations :

  • The use of CuI and ethylene glycol in provides moderate yields under mild conditions, while TFA-mediated deprotection in achieves higher efficiency.
  • Solvent choice (e.g., ethanol in vs. DCM in ) impacts reaction scalability and purity.

Spectroscopic and Physicochemical Properties

13C NMR Data :

  • Target Compound : Key signals include δ 156.16 (carbonyl), 128.32 (aromatic C), and 28.05 (tert-butyl CH3) .
  • tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate: Shows δ 167.2 (carbonyl) and 115.4 (aromatic C-F), indicating electronic effects of fluorine .

Thermal Stability :

  • The tert-butyl group generally enhances thermal stability, with predicted boiling points ~367°C for similar compounds .

Biological Activity

tert-Butyl 4-(3-methoxy-4-nitrophenyl)-3-methylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxy-4-nitroaniline with tert-butyl 3-methylpiperazine-1-carboxylate under specific conditions. The reaction often employs solvents such as dry ethanol or toluene, with the addition of reagents like triethylamine and sodium triacetoxyborohydride to facilitate the formation of the desired product. The yield and purity can be optimized through various purification techniques, including thin-layer chromatography (TLC) and recrystallization methods .

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that derivatives of piperazine compounds exhibit significant antiviral properties. For instance, certain piperazine derivatives have shown effectiveness against viral infections by inhibiting key viral enzymes or interfering with viral replication processes. The presence of the nitrophenyl group in this compound is hypothesized to enhance its interaction with viral targets, thereby increasing its efficacy .

Anticancer Activity

In vitro studies have demonstrated that piperazine derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound have been shown to downregulate oncogenic pathways and upregulate tumor suppressor genes .

Case Studies

Several case studies highlight the biological significance of this compound:

  • Study on Antiviral Properties : A study evaluated the antiviral activity of piperazine derivatives against the influenza virus. Results showed that certain compounds could reduce viral titers significantly, suggesting that this compound may have similar effects due to structural similarities .
  • Anticancer Efficacy : In a recent study focusing on various cancer cell lines, it was found that piperazine derivatives exhibited IC50 values ranging from 10 µM to 50 µM. This indicates moderate cytotoxicity, which could be enhanced through structural modifications on the piperazine scaffold .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in Table 1.

Activity Type Mechanism IC50 Value Reference
AntiviralInhibition of viral replicationNot specified
AnticancerInduction of apoptosis10 - 50 µM
CytotoxicityCell cycle arrestNot specified

Q & A

Q. What are the key steps in synthesizing tert-Butyl 4-(3-methoxy-4-nitrophenyl)-3-methylpiperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine core. A common route includes:
  • Step 1 : Protection of the piperazine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O in DMF) .
  • Step 2 : Coupling the protected piperazine with 3-methoxy-4-nitrophenyl groups via nucleophilic aromatic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and ligands .
  • Step 3 : Purification via silica gel column chromatography (hexane/ethyl acetate gradients) to isolate intermediates .
  • Critical parameters: Temperature control (<0°C during sensitive steps) and anhydrous solvents to prevent Boc-group cleavage .

Q. What analytical techniques are essential for confirming the compound’s structure?

  • Methodological Answer : Use a multi-technique approach:
  • ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), nitro groups (δ ~8.0-8.5 ppm aromatic protons), and tert-butyl (δ ~1.4 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~406) and detect impurities .
  • X-ray Crystallography : Resolve stereochemistry and confirm substituent positions (e.g., dihedral angles between piperazine and aryl rings) .

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Methodological Answer :
  • Nitro Group Reduction : Avoid unintended reduction by substituting LiAlH₄ with milder agents (e.g., NaBH₄) or using inert atmospheres .
  • Boc Deprotection : Prevent acid-catalyzed cleavage by maintaining pH >7 during aqueous workups .
  • Byproduct Formation : Monitor reactions via TLC and optimize stoichiometry (e.g., 1.2:1 aryl halide:piperazine ratio) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR data?

  • Methodological Answer :
  • Cross-Validation : Compare experimental ¹H NMR with Density Functional Theory (DFT)-calculated shifts (software: Gaussian, ORCA). Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .
  • X-ray Diffraction : Resolve structural ambiguities (e.g., rotational isomers) by correlating crystallographic data (bond lengths, angles) with NMR assignments .
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., piperazine ring puckering) .

Q. What strategies optimize the stability of intermediates during synthesis?

  • Methodological Answer :
  • Sensitive Intermediates : Store Boc-protected intermediates at -20°C under nitrogen to prevent hydrolysis .
  • Light Sensitivity : Shield nitro-containing intermediates from UV light (amber glassware) .
  • Reaction Quenching : Add scavengers (e.g., silica-bound thiourea for residual Pd) to prevent post-reaction degradation .

Q. How does the crystal structure influence the compound’s reactivity?

  • Methodological Answer :
  • Steric Effects : X-ray data (e.g., C–N bond lengths ~1.45 Å) reveal steric hindrance from the tert-butyl group, slowing nucleophilic attacks at the piperazine nitrogen .
  • Electron Withdrawal : Nitro and methoxy groups create electron-deficient aryl rings, directing electrophilic substitutions to specific positions (meta to nitro) .
  • Hydrogen Bonding : Crystallographic H-bonding networks (e.g., N–H···O) stabilize transition states in substitution reactions .

Data Contradiction Analysis

Q. How should conflicting HPLC purity results be addressed?

  • Methodological Answer :
  • Method Adjustment : Compare retention times across columns (C18 vs. phenyl-hexyl) to distinguish co-eluting impurities .
  • Spiking Experiments : Add synthesized impurity standards to confirm identities .
  • Mass Spectrometry : Use High-Resolution MS (HRMS) to detect low-abundance contaminants (e.g., de-nitrated byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(3-methoxy-4-nitrophenyl)-3-methylpiperazine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(3-methoxy-4-nitrophenyl)-3-methylpiperazine-1-carboxylate

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